molecular formula C7H11N3O2 B15178227 N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide CAS No. 86241-66-9

N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide

Cat. No.: B15178227
CAS No.: 86241-66-9
M. Wt: 169.18 g/mol
InChI Key: DJPBBQRCUOFFKU-UHFFFAOYSA-N
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Description

N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide (CAS: 86241-66-9) is a specialized acrylamide derivative characterized by a 2-oxoimidazolidinyl moiety linked to the acrylamide group via a methylene bridge . The compound’s acrylamide backbone suggests utility in radical polymerization processes, while the oxoimidazolidinyl group may enhance hydrogen-bonding interactions or serve as a recognition site in bioactive molecules.

Properties

CAS No.

86241-66-9

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-[(2-oxoimidazolidin-1-yl)methyl]prop-2-enamide

InChI

InChI=1S/C7H11N3O2/c1-2-6(11)9-5-10-4-3-8-7(10)12/h2H,1,3-5H2,(H,8,12)(H,9,11)

InChI Key

DJPBBQRCUOFFKU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCN1CCNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide typically involves the reaction of acrylamide with 2-oxoimidazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Acrylamide+2-OxoimidazolidineThis compound\text{Acrylamide} + \text{2-Oxoimidazolidine} \rightarrow \text{this compound} Acrylamide+2-Oxoimidazolidine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acrylamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the acrylamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The imidazolidinone ring may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[[2-(2-Oxoimidazolidin-1-yl)ethoxy]methyl]acrylamide

  • Structure : Differs by an ethoxy spacer between the oxoimidazolidinyl and acrylamide groups .
  • Synthesis: Produced by BIOZOL Diagnostica Vertrieb GmbH as a reagent for analytical and pharmaceutical applications .

(Z)-N-(2-(4-(tert-Butylimino)-5-(4-Chlorophenyl)-2-Oxoimidazolidin-1-yl)ethyl)acrylamide (6d1)

  • Structure: Features a tert-butylimino group and a 4-chlorophenyl substituent on the imidazolidinone ring, with an ethyl linker to acrylamide .
  • Synthesis : Prepared via multicomponent reactions (18% yield, Procedure C), indicating challenges in scalability .
  • Activity : Designed as a covalent inhibitor; the chlorophenyl group likely enhances target binding affinity, while the tert-butyl group improves metabolic stability .

(E)-N-(2-(5,6-Dimethyl-1H-Benzo[d]imidazol-1-yl)ethyl)-3-(4-Hydroxy-3,5-Dimethoxyphenyl)acrylamide (7h)

  • Structure : Incorporates a benzimidazole core and methoxyphenyl acrylamide .

N-[2-(2-Oxoimidazolidin-1-yl)ethyl]methacrylamide

  • Structure : Methacrylamide derivative with a 2-oxoimidazolidinyl-ethyl chain .
  • Key Differences : The methyl group on methacrylamide increases steric bulk, reducing polymerization rates compared to acrylamide derivatives. It is part of a reaction mass (CAS: 934-058-1), indicating use in industrial polymer blends .

Toxicity and Environmental Impact

  • N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide: No direct toxicity data available.
  • Aquatic Toxicity : Methacrylate analogs are harmful to aquatic life (LC50 > 79 mg/L for freshwater fish), suggesting that acrylamide derivatives may require similar handling precautions .

Biological Activity

N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

This compound has the molecular formula C7_7H11_{11}N3_3O2_2 and a molar mass of approximately 169.18 g/mol. It contains an acrylamide moiety, which is known for its reactivity and ability to form covalent bonds with biological targets, making it a valuable scaffold in drug design .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

  • Compounds containing acrylamide structures have been reported to exhibit significant antitumor effects. For instance, derivatives have shown potential in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-231 .
  • A study indicated that modifications to the acrylamide structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may have similar properties .

2. Antimicrobial Properties

  • Acrylamide derivatives have been evaluated for antibacterial and antifungal activities. The inclusion of heterocyclic moieties like oxoimidazolidine may enhance these properties, potentially offering new avenues for treating resistant infections .

3. Anti-inflammatory Effects

  • Research has shown that acrylamide compounds can inhibit pathways involved in inflammation, such as the NLRP3 inflammasome pathway. This inhibition is crucial for developing treatments for inflammatory diseases .

4. Other Activities

  • Additional studies suggest potential roles in modulating metabolic pathways, such as inhibiting diacylglycerol acyltransferase (DGAT), which is significant for obesity and fatty liver disease management .

The mechanisms by which this compound exerts its biological effects primarily involve:

  • Covalent Bond Formation : The acrylamide moiety acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins, leading to functional alterations that can disrupt cellular processes.
  • Cell Cycle Modulation : Studies indicate that compounds with similar structures induce apoptosis through activation of p53 and Bax proteins while decreasing Bcl-2 levels, leading to cell cycle arrest at the G2/M phase .

Case Studies

Several case studies highlight the efficacy of acrylamide derivatives in various biological contexts:

StudyFocusFindings
Elgiushy et al., 2018Antitumor activityIdentified compounds that inhibited cell growth in MDA-MB-231 cells with IC50 values indicating significant cytotoxicity .
Cocco et al., 2020InflammationEvaluated the inhibition of IL-1β release from macrophages by acrylamide derivatives, linking structural features to biological activity .
PMC9230623Cell cycle effectsDemonstrated that specific derivatives caused G2/M phase arrest and apoptosis in cancer cell lines through modulation of apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes for N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including coupling acryloyl chloride with 2-oxoimidazolidine derivatives. A representative method involves:

  • Step 1 : Reacting 2-oxoimidazolidine with a methylating agent (e.g., formaldehyde) to form the imidazolidinone intermediate.
  • Step 2 : Acrylation using acryloyl chloride under anhydrous conditions, with triethylamine as a base to neutralize HCl byproducts.
  • Optimization : Yields (~18–75%) depend on solvent choice (e.g., THF or DCM), reaction temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of imidazolidinone to acryloyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the acrylamide backbone (δ 6.05–6.20 ppm for vinyl protons) and imidazolidinone ring (δ 3.5–4.5 ppm for methylene groups adjacent to the amide) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acrylamide) and ~1700 cm⁻¹ (imidazolidinone carbonyl) validate structural motifs .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated vs. observed) confirms molecular formula integrity .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis or polymerization.
  • Reactivity : Avoid exposure to strong acids/bases, which may cleave the amide bond. Incompatible with oxidizing agents (e.g., peroxides) .
  • Decomposition Products : Thermal degradation above 150°C may release toxic fumes (e.g., NOx, acrylonitrile) .

Advanced Research Questions

Q. How can conflicting spectral data be resolved during structural elucidation?

Conflicts often arise from tautomerism in the imidazolidinone ring or cis/trans isomerism in the acrylamide moiety. Mitigation strategies include:

  • Variable-Temperature NMR : Identify dynamic equilibria (e.g., tautomers) by analyzing peak splitting at different temperatures.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis .

Q. What methodologies are recommended for studying its biological activity in vitro?

  • Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., kinases) or receptors.
  • Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify internalization via flow cytometry.
  • Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic potential .

Q. How can reaction yields be improved in large-scale synthesis?

  • Catalysis : Employ DMAP or HOBt to enhance acylation efficiency.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Continuous Flow Systems : Reduce side reactions by controlling residence time and temperature gradients .

Q. What analytical approaches address discrepancies in toxicity data across studies?

  • Dose-Response Curves : Conduct MTT assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects.
  • Metabolite Profiling : Use LC-HRMS to detect and quantify degradation products or reactive intermediates.
  • In Silico Modeling : Predict toxicity via QSAR models (e.g., ProTox-II) to prioritize experimental validation .

Q. How does the compound’s reactivity influence its application in polymer chemistry?

The acrylamide group enables radical polymerization, forming hydrogels or drug delivery scaffolds. Key considerations:

  • Crosslinking Density : Adjust initiator (e.g., APS/TEMED) concentration to control polymer mesh size.
  • Functionalization : Co-polymerize with PEG-diacrylate for enhanced biocompatibility .
  • Degradation Studies : Monitor hydrolysis of the imidazolidinone ring under physiological pH (7.4) using HPLC .

Data Contradiction Analysis

Q. How should researchers reconcile varying reported IC₅₀ values in enzyme inhibition assays?

Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Best practices:

  • Standardize Protocols : Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and enzyme batches.
  • Purity Verification : Re-analyze compound lots via HPLC (>95% purity) before testing.
  • Positive Controls : Include reference inhibitors (e.g., staurosporine) to calibrate assay sensitivity .

Q. What strategies validate unexpected reaction byproducts during synthesis?

  • Tandem MS/MS : Fragment unknown peaks to propose structures based on collision-induced dissociation patterns.
  • Isolation and Characterization : Scale up the reaction, isolate byproducts via prep-HPLC, and characterize via NMR/HRMS.
  • Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., ¹³C-acryloyl chloride) .

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